molecular formula C7H14ClN3O3S B3048272 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine CAS No. 1630763-82-4

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine

Cat. No. B3048272
CAS RN: 1630763-82-4
M. Wt: 255.72
InChI Key: FSKMKAMNABFFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine, also known as MOPSO, is a chemical compound that has been widely used in scientific research. It is a sulfonic acid buffer that is commonly used in biological and biochemical experiments due to its ability to maintain a stable pH. MOPSO is a versatile compound that has been used in various fields of research, including biochemistry, molecular biology, and pharmacology.

Mechanism of Action

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine acts as a buffer by maintaining a stable pH in biological and biochemical systems. It achieves this by accepting or donating protons to maintain the pH within a specific range. 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has a pKa value of 7.20, which makes it an ideal buffer for biological and biochemical experiments that require a pH range of 6.5-7.5.
Biochemical and Physiological Effects:
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe for use in scientific research. However, it is important to note that 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine should not be used in drug formulation due to its inability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has several advantages for lab experiments, including its ability to maintain a stable pH, high buffering capacity, and low toxicity. It is also a cost-effective buffer that can be easily synthesized in large quantities. However, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has some limitations, including its inability to cross the blood-brain barrier, which limits its use in drug formulation. Additionally, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine may interfere with certain assays due to its high absorbance at 280 nm.

Future Directions

For the use of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine in scientific research include the development of biosensors, drug delivery systems, and imaging techniques.

Scientific Research Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been widely used in scientific research due to its buffering capacity and ability to maintain a stable pH. It is commonly used in biological and biochemical experiments, such as enzyme assays, protein crystallization, and electrophoresis. 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has also been used as a buffer in the preparation of liposomes, which are commonly used in drug delivery systems. Additionally, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been used in the synthesis of gold nanoparticles, which have potential applications in biomedical imaging and drug delivery.

properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3S/c1-5-9-7(13-10-5)6(8)3-4-14(2,11)12/h6H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTGNSAKTHFEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(CCS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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